molecular formula C20H24N2O4S B6571317 3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946351-22-0

3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571317
CAS No.: 946351-22-0
M. Wt: 388.5 g/mol
InChI Key: UENZWQAMXNJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 3-methoxybenzamide moiety. Its molecular formula is C₂₀H₂₄N₂O₄S, with a molecular weight of 388.48 g/mol . The compound’s structural uniqueness lies in the sulfonyl group’s polarity and the tetrahydroquinoline ring’s conformational flexibility, which may influence pharmacokinetic properties such as solubility and target binding.

Properties

IUPAC Name

3-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-12-27(24,25)22-11-5-7-15-9-10-17(14-19(15)22)21-20(23)16-6-4-8-18(13-16)26-2/h4,6,8-10,13-14H,3,5,7,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENZWQAMXNJMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a methoxy group, a sulfonamide moiety, and a tetrahydroquinoline structure. Its molecular formula is C19H26N2O5SC_{19}H_{26}N_2O_5S with a molecular weight of approximately 398.55 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities such as antibacterial, anti-inflammatory, and anticancer properties. The following sections detail specific activities attributed to this compound.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of sulfonamide derivatives. For instance:

  • Mechanism of Action : Sulfonamides act by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
  • Case Study : A study evaluated the compound's efficacy against various strains of bacteria. At concentrations of 50 µM, it exhibited significant inhibition of bacterial growth in vitro.

Anticancer Activity

The compound's structural features suggest potential anticancer activity:

  • Inhibition of Cancer Cell Proliferation : In vitro assays indicated that the compound could inhibit the proliferation of specific cancer cell lines.
  • Mechanism : It may induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell survival.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies.
  • Case Study : In an animal model of inflammation, administration of the compound resulted in decreased paw edema compared to control groups.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:

  • Absorption : The compound demonstrates moderate absorption characteristics.
  • Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Data Table: Summary of Biological Activities

Activity Type Mechanism Efficacy (µM) Reference
AntibacterialInhibition of DHPS50
AnticancerInduction of apoptosisVaries by cell line
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels50

Comparison with Similar Compounds

Positional Isomerism (Target vs. BF20665)

The target compound and BF20665 share identical molecular formulas but differ in substituent placement (7-yl vs. 6-yl). This positional isomerism could significantly impact biological activity, as the spatial orientation of the methoxybenzamide group may alter interactions with target proteins. For example, a 7-yl substitution might better align with hydrophobic pockets in enzyme active sites compared to a 6-yl position .

Functional Group Variations (Target vs. G511-0318)

  • Sulfonyl vs. In contrast, G511-0318’s 2-methylpropanoyl (isobutyryl) group is less polar, favoring membrane permeability but risking metabolic instability via esterase cleavage .
  • Methoxy Substitution : The target compound’s single methoxy group offers moderate lipophilicity, whereas G511-0318’s 2,3-dimethoxy configuration increases steric bulk and lipophilicity, which may hinder binding to polar targets .

Scaffold Diversity (Target vs. BF20667)

BF20667 replaces the tetrahydroquinoline scaffold with a benzothiazole ring, a rigid aromatic system that enhances planarity and π-π stacking interactions. The ethylsulfanyl group in BF20667 may confer resistance to oxidative metabolism compared to the target compound’s sulfonyl group .

Implications for Drug Design

Polarity and Solubility : Sulfonyl-containing compounds (e.g., the target) are advantageous for aqueous solubility but may require prodrug strategies for cellular uptake.

Metabolic Stability : Acyl groups (e.g., G511-0318) risk enzymatic hydrolysis, whereas sulfonyl and sulfanyl groups (target and BF20667) offer greater stability.

Scaffold Flexibility: Tetrahydroquinoline’s semi-rigid structure balances conformational adaptability and target engagement, unlike benzothiazole’s rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.